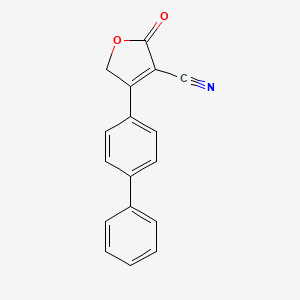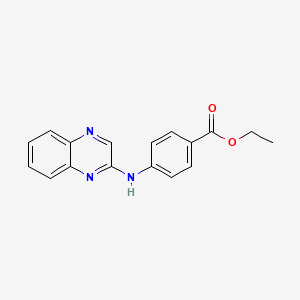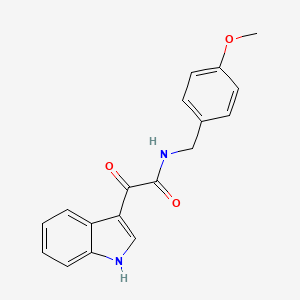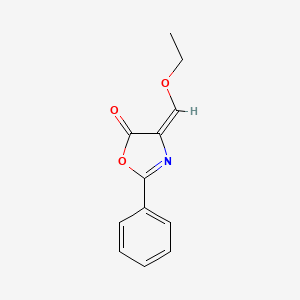![molecular formula C17H16ClNO5 B1225337 4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)
4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is an aromatic ketone.
Scientific Research Applications
Synthesis and Biological Activities
A study by Pulina et al. (2009) synthesized a range of compounds including the methyl ester of 2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid. This compound, closely related to 4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester, demonstrated moderate anti-inflammatory, analgesic, and antimicrobial activities (Pulina et al., 2009).
Enantioselective Synthesis
In another study, Ostermeier et al. (2003) explored the asymmetric catalytic hydrogenation of a similar compound, 2-(2-methoxy-2-oxoethyl)acrylic acid, to yield (2S)-4-methoxy-2-methyl-4-oxobutanoic acid. This process achieved an enantiomeric excess of 99.7% ee, highlighting its potential in producing enantiomerically pure compounds for various applications (Ostermeier et al., 2003).
Molecular Docking and Spectroscopic Studies
Vanasundari et al. (2018) conducted molecular docking and spectroscopic studies on compounds including 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, which is structurally similar to the compound . The study highlighted the compound's potential in inhibiting Placenta growth factor (PIGF-1) and suggested its pharmacological importance (Vanasundari et al., 2018).
Stereoselective Reduction for Chiral Intermediates
Patel et al. (1992) explored the stereoselective reduction of 4-chloro-3-oxobutanoic acid methyl ester, achieving high optical purity. This process is significant for producing key chiral intermediates used in various chemical syntheses (Patel et al., 1992).
Novel Methods for Preparation of Derivatives
Matsushita et al. (1992) presented a novel method for preparing 4-oxo-2-alkenoic acid derivatives from 2,4-alkadienoic acid derivatives, which could be relevant for the synthesis of related compounds like 4-(4-Chlorophenyl)-4-oxobutanoic acid esters (Matsushita et al., 1992).
properties
Product Name |
4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C17H16ClNO5 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C17H16ClNO5/c18-13-5-3-12(4-6-13)15(20)7-8-17(22)24-11-16(21)19-10-14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21) |
InChI Key |
WJIQPVRRCCNTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225254.png)

![3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)
![benzoic acid [3-hydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B1225259.png)

![2-[[4-(Dimethylamino)phenyl]methylidene]-1-cyclohexanone](/img/structure/B1225263.png)

![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)
![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)
![(2Z)-2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)
![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)